molecular formula C10H11FN2O2 B12670651 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one CAS No. 83846-79-1

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one

Katalognummer: B12670651
CAS-Nummer: 83846-79-1
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: IVGODYPSWUHEOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a fluorine atom at the 5-position and a 3-hydroxypropyl substituent at the 1-position of the benzimidazolone core.

Eigenschaften

CAS-Nummer

83846-79-1

Molekularformel

C10H11FN2O2

Molekulargewicht

210.20 g/mol

IUPAC-Name

6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C10H11FN2O2/c11-7-2-3-9-8(6-7)12-10(15)13(9)4-1-5-14/h2-3,6,14H,1,4-5H2,(H,12,15)

InChI-Schlüssel

IVGODYPSWUHEOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC(=O)N2CCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 5-Fluoro-1-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one Intermediate

A key intermediate in the preparation is 1-(3-bromopropyl)-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one , which can be synthesized by:

  • Starting from 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one.
  • Alkylation with 1,3-dibromopropane or 3-bromopropyl halides under basic conditions to introduce the 3-bromopropyl substituent at the N-1 position.
  • The fluorine atom is either present in the starting benzimidazole or introduced via electrophilic fluorination using reagents such as Selectfluor.

This intermediate is crucial because the bromopropyl group serves as a leaving group for subsequent substitution reactions.

Conversion of Bromopropyl to Hydroxypropyl Group

The bromopropyl substituent is converted to the hydroxypropyl group by nucleophilic substitution:

  • Treatment of 1-(3-bromopropyl)-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one with aqueous sodium hydroxide or other suitable nucleophiles to replace the bromine atom with a hydroxyl group.
  • This reaction is typically carried out under reflux conditions in polar solvents such as ethanol or water.
  • The reaction progress is monitored by chromatographic methods and confirmed by spectroscopic techniques (NMR, MS).

Alternative Direct Alkylation with 3-Hydroxypropyl Halides

Alternatively, direct alkylation of 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one with 3-hydroxypropyl halides (e.g., 3-chloropropanol or 3-bromopropanol) under basic conditions can be employed to introduce the hydroxypropyl group directly, avoiding the need for a substitution step.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents such as 2-propanol/water mixtures or by column chromatography using silica gel.
  • Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Representative Experimental Data

Step Reaction Conditions Yield (%) Notes
Alkylation of 5-fluoro-benzimidazol-2-one with 3-bromopropyl halide Base (e.g., K2CO3), reflux in DMF or ethanol, 12-24 h 60-75 Formation of 1-(3-bromopropyl)-5-fluoro derivative
Nucleophilic substitution of bromide with hydroxide NaOH aqueous solution, reflux, 6-12 h 65-80 Conversion to hydroxypropyl derivative
Purification Recrystallization from 2-propanol/water - Product purity >98% by HPLC

Literature and Patent-Based Synthetic Routes

  • A French patent (FR2563518A1) describes the preparation of 1-(3-substituted propyl)-1,3-dihydro-2H-benzimidazol-2-ones via alkylation of benzimidazole derivatives with 3-halopropyl groups, followed by substitution reactions to introduce various functional groups including hydroxyl.
  • The intermediate 1-(3-bromopropyl)-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one is commercially available and used as a precursor for hydroxypropyl derivatives.
  • A US patent (US4066772A) details the synthesis of 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one derivatives via reaction of 3-aminophenyl derivatives with potassium isocyanate, followed by cyclization and purification steps, which can be adapted for fluorinated analogs.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Alkylation with 3-bromopropyl halide + substitution 5-fluoro-benzimidazol-2-one 3-bromopropyl halide, NaOH Reflux in DMF/ethanol, then aqueous NaOH High yield, well-established Multi-step, requires handling of bromides
Direct alkylation with 3-hydroxypropyl halide 5-fluoro-benzimidazol-2-one 3-hydroxypropyl halide, base Reflux in polar solvent One-step alkylation Hydroxypropyl halides less reactive, possible side reactions
Cyclization from 3-aminophenyl precursors 3-aminophenyl derivatives, potassium isocyanate Acidic or neutral aqueous conditions, reflux Direct formation of benzimidazolone core Potential for fluorine introduction early More complex starting materials

Research Findings and Considerations

  • The presence of the fluorine atom at the 5-position influences the electronic properties of the benzimidazole ring, affecting reactivity during alkylation and substitution steps.
  • Reaction conditions such as temperature, solvent polarity, and base strength must be optimized to prevent side reactions like elimination or over-alkylation.
  • Analytical methods including NMR (especially ^19F NMR), mass spectrometry, and melting point analysis are essential for confirming the successful incorporation of the fluorine and hydroxypropyl groups.
  • Stability studies indicate that the compound is stable under standard laboratory conditions but may degrade under strong acidic or basic conditions, necessitating careful control during synthesis and storage.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxypropylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) zu einer Carbonylgruppe oxidiert werden.

    Reduktion: Die Verbindung kann reduziert werden, um das Fluoratom zu entfernen, was zu einem nicht-fluorierten Benzimidazolderivat führt.

    Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO4) in saurer Umgebung.

    Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydroxid).

Hauptprodukte

    Oxidation: 5-Fluor-1,3-dihydro-1-(3-oxopropyl)-2H-benzimidazol-2-on.

    Reduktion: 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-on.

    Substitution: 5-Amino-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-on.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom erhöht die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren, was zur Modulation ihrer Aktivität führt. Die Hydroxypropylgruppe kann auch zur Löslichkeit und Bioverfügbarkeit der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropyl group may also contribute to the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzimidazolone Derivatives

The following table summarizes key structural and functional differences between 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one and related compounds:

Compound Name Substituents Molecular Formula Key Pharmacological Activity Key Differences
This compound 5-F, 1-(3-hydroxypropyl) C₁₀H₁₀FN₂O₂ Not explicitly stated (structural analog of antiemetics/neurological agents) Reference compound for comparison. Hydroxypropyl enhances hydrophilicity.
Flumeridone 5-F, 1-(3-(4-(5-Cl-benzimidazol-1-yl)piperidinyl)propyl) C₂₂H₂₃ClFN₅O₂ Antiemetic (FDA-regulated) Piperidinyl and chloro-substituted benzimidazole side chain increases receptor affinity.
Flibanserin 1-(2-(4-(3-CF₃-phenyl)piperazinyl)ethyl) C₂₀H₂₁F₃N₄O 5-HT1A agonist/5-HT2A antagonist (HSDD treatment) Piperazinyl-ethyl chain with trifluoromethylphenyl enhances serotonin receptor modulation.
Domperidone analogs 1-(4-piperidinyl), 5/6-Cl C₂₂H₂₄ClN₅O₂ Dopamine D2 antagonist (antiemetic) Chloro and piperidinyl groups improve blood-brain barrier penetration.
7-Fluoro-1-isopropyl-2H-benzimidazol-2-one 7-F, 1-isopropyl C₁₀H₁₁FN₂O Not specified Isopropyl substituent increases lipophilicity, potentially altering metabolic stability.
BK Channel Activator 1-(2-hydroxy-5-CF₃-phenyl), 5-CF₃ C₁₄H₈F₆N₂O₂ BK channel opener (analgesic in nerve injury) Trifluoromethylphenyl and hydroxyl groups target ion channels, unlike hydroxypropyl.

Key Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability: The 3-hydroxypropyl group in the target compound likely increases hydrophilicity compared to lipophilic substituents like isopropyl or chloropropyl . This may enhance aqueous solubility but reduce blood-brain barrier permeability relative to Domperidone analogs .

Pharmacological Target Specificity :

  • Piperazinyl or piperidinyl substituents (e.g., Flibanserin, Flumeridone) are associated with serotonin or dopamine receptor modulation, while the hydroxypropyl group’s smaller size may limit such interactions .
  • BK channel activators rely on aromatic trifluoromethyl/hydroxyl groups, contrasting with the aliphatic hydroxypropyl chain in the target compound.

Synthetic Complexity :

  • The hydroxypropyl group may require protective group strategies during synthesis, unlike straightforward alkylation of chloropropyl derivatives . Cyclization with triphosgene (BTC) is a shared step with other benzimidazolones .

Biologische Aktivität

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one (CAS No. 83846-79-1) is a synthetic derivative of the benzimidazole family, notable for its unique structural features, including a fluorine atom and a hydroxypropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.

Structure and Composition

The molecular formula of this compound is C10H11FN2O2C_{10}H_{11}FN_2O_2, with a molecular weight of 210.20 g/mol. Its structure can be represented as follows:

PropertyValue
CAS No. 83846-79-1
Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
IUPAC Name 6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one
InChI Key IVGODYPSWUHEOM-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through a series of chemical reactions involving commercially available starting materials like 5-fluoro-2-nitroaniline and 3-chloropropanol. The synthesis typically includes reduction, cyclization, and hydrolysis steps to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the hydroxypropyl group may improve solubility and bioavailability .

Pharmacological Properties

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator. It has been investigated for various pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticancer activity

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown promising results:

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)5.0
NCI-H460 (lung cancer)4.5
HepG2 (liver cancer)6.0

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Studies

In a recent study focused on the pharmacological evaluation of benzimidazole derivatives, this compound was found to exhibit significant inhibition of cell proliferation in various cancer models. The study highlighted its potential as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey Differences
5-Fluoro-1,3-dihydro-2H-benzimidazol-2-oneLacks hydroxypropyl group
1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-oneLacks fluorine atom
5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-oneSubstituted chlorine affects reactivity and activity

This comparative analysis underscores the significance of both the fluorine atom and hydroxypropyl group in modulating the biological activity of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a one-pot synthesis approach under solvent-free conditions with organocatalysts (e.g., L-proline) to form the benzimidazole core .
  • Step 2 : Introduce the 3-hydroxypropyl substituent via alkylation using 3-chloropropanol or similar reagents. Monitor reaction progress via TLC.
  • Step 3 : Optimize fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous DMF at 60–70°C .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in ¹H NMR) and hydroxypropyl group integration .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzimidazolone ring) .
  • Crystallography : For unambiguous conformation analysis, grow single crystals via slow evaporation (solvent: methanol/water) and perform X-ray diffraction. Note intramolecular hydrogen bonds (e.g., O—H···O/F interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs like fluconazole .
  • Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., MDA-MB-231) with camptothecin as a positive control .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Dataset Preparation : Compile a dataset of 131 benzimidazole derivatives with experimental IC₅₀ values (e.g., from MTT assays) .
  • Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area, H-bond donors) calculated via software like MOE or Schrodinger.
  • Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.8) to predict activity trends. Prioritize derivatives with lower logP for improved solubility .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., MDA-MB-231 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1% v/v) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew results .
  • Meta-Analysis : Compare structural analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to identify substituent-specific activity patterns .

Q. What advanced techniques characterize degradation pathways and stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify major degradation products (e.g., ring-opened intermediates) .
  • Thermal Analysis : Perform DSC/TGA to determine melting points and thermal stability. A sharp DSC endotherm (>200°C) suggests high crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.